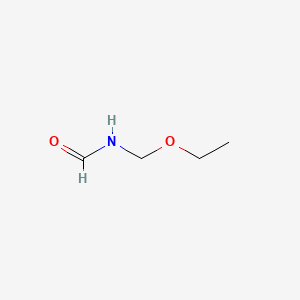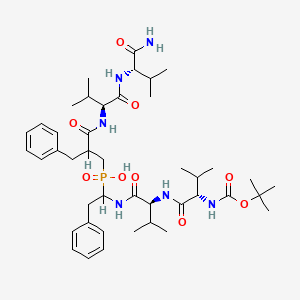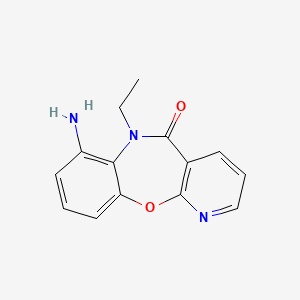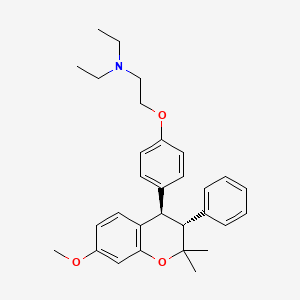
N-(3,5-Bis(((diethylamino)acetyl)amino)-2-methylphenyl)-2-(diethylamino)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-Bis(((diethylamino)acetyl)amino)-2-methylphenyl)-2-(diethylamino)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple diethylamino groups and acetylamino functionalities, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Bis(((diethylamino)acetyl)amino)-2-methylphenyl)-2-(diethylamino)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diethylaminoacetyl intermediate: This involves the reaction of diethylamine with an appropriate acyl chloride under basic conditions.
Coupling with the aromatic ring: The intermediate is then coupled with a substituted aromatic compound, such as 2-methylphenyl, using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Final acetylation: The final step involves acetylation of the amino groups using acetic anhydride or acetyl chloride under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-Bis(((diethylamino)acetyl)amino)-2-methylphenyl)-2-(diethylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Substituted amides or amines
Wissenschaftliche Forschungsanwendungen
N-(3,5-Bis(((diethylamino)acetyl)amino)-2-methylphenyl)-2-(diethylamino)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(3,5-Bis(((diethylamino)acetyl)amino)-2-methylphenyl)-2-(diethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s diethylamino groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. Additionally, the acetylamino groups may participate in covalent bonding with active site residues, leading to inhibition or activation of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N-(3,5-Bis((dimethylamino)acetyl)amino)-2-methylphenyl)-2-(dimethylamino)acetamide
- **N-(3,5-Bis((diethylamino)acetyl)amino)-4-methylphenyl)-2-(diethylamino)acetamide
Uniqueness
N-(3,5-Bis(((diethylamino)acetyl)amino)-2-methylphenyl)-2-(diethylamino)acetamide is unique due to its specific substitution pattern and the presence of multiple diethylamino groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
6302-17-6 |
|---|---|
Molekularformel |
C25H44N6O3 |
Molekulargewicht |
476.7 g/mol |
IUPAC-Name |
N-[3,5-bis[[2-(diethylamino)acetyl]amino]-4-methylphenyl]-2-(diethylamino)acetamide |
InChI |
InChI=1S/C25H44N6O3/c1-8-29(9-2)16-23(32)26-20-14-21(27-24(33)17-30(10-3)11-4)19(7)22(15-20)28-25(34)18-31(12-5)13-6/h14-15H,8-13,16-18H2,1-7H3,(H,26,32)(H,27,33)(H,28,34) |
InChI-Schlüssel |
GAGGPNXZPCQUAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(=O)NC1=CC(=C(C(=C1)NC(=O)CN(CC)CC)C)NC(=O)CN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


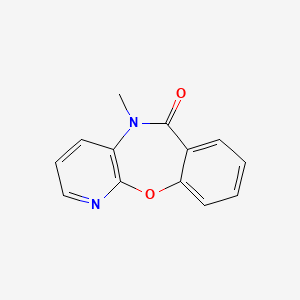
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)
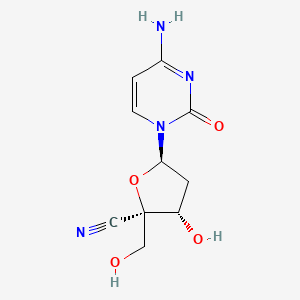
![2,4-Dioxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile](/img/structure/B15194937.png)



